Fmoc-Phe-Pro-OH

Solid-Phase Peptide Synthesis Coupling Yield Process Efficiency

In automated Fmoc SPPS, sequential coupling of hindered Phe-Pro sequences often suffers from low yield and aggregation. This pre-formed dipeptide solves both issues. - **Efficiency:** Achieves 95% coupling in 15 min, cutting cycle time vs. single amino acids. - **Quality:** Conformational constraint of Pro minimizes β-sheet aggregation and diketopiperazine risk. - **Supply:** 95-98% purity grade; ideal for cGMP peptide API development.

Molecular Formula C29H28N2O5
Molecular Weight 484.5 g/mol
Cat. No. B12502873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe-Pro-OH
Molecular FormulaC29H28N2O5
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
InChIInChI=1S/C29H28N2O5/c32-27(31-16-8-15-26(31)28(33)34)25(17-19-9-2-1-3-10-19)30-29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,35)(H,33,34)
InChIKeyZLLJYCCFIFHMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Phe-Pro-OH: Protected Dipeptide for SPPS


Fmoc-Phe-Pro-OH (CAS 138372-76-6) is an N-α-Fmoc-protected dipeptide comprising L-phenylalanine (Phe) and L-proline (Pro), with a C-terminal free carboxylic acid. It is a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS), used to incorporate the -Phe-Pro- sequence into peptides. The Fmoc group provides base-labile N-terminal protection, while the Pro residue confers local conformational constraint. Vendor specifications indicate a typical purity range of 95–98% and solubility in DMSO/DMF [1].

1 Fmoc-SPPS building block for -Phe-Pro- sequence
2 Pro residue provides local conformational constraint
3 Compatible with standard DMSO/DMF solvent systems

Fmoc-Phe-Pro-OH: Irreplaceable by Analogs


The specific amino acid sequence and stereochemistry of Fmoc-Phe-Pro-OH dictate unique conformational and coupling properties that directly impact SPPS efficiency and final peptide quality. Sequence reversal (e.g., Fmoc-Pro-Phe-OH) alters the local backbone geometry, potentially affecting coupling kinetics, solubility of the growing peptide chain, and susceptibility to diketopiperazine formation . Substitution with a single amino acid (e.g., Fmoc-Phe-OH) necessitates an additional coupling step, increasing cycle time and cumulative yield loss. Even a dipeptide of the same composition but with an alternative protecting group strategy may exhibit different solubility and stability profiles. Consequently, direct substitution without experimental validation risks compromised synthetic yields, increased racemization, or failure in difficult sequences.

Sequence reversal (Fmoc-Pro-Phe-OH)
May alter backbone geometry and coupling kinetics, impacting synthesis efficiency.
Single amino acid substitution
Requires an extra coupling step, increasing cycle time and cumulative yield loss.
Alternative protecting group strategy
Different solubility and stability profiles may shift SPPS performance and final purity.

Fmoc-Phe-Pro-OH: Evidence Over Analogs


Coupling Yield vs. Single Amino Acids

Fmoc-Phe-Pro-OH demonstrates a significantly higher single-step coupling yield compared to sequential single amino acid couplings, thereby reducing the overall number of synthetic cycles and improving final crude peptide yield. In a comparative SPPS study, the dipeptide building block Fmoc-Phe-Pro-OH achieved a coupling yield of 95% within 15 minutes, whereas the individual amino acid building blocks Fmoc-Lys(Boc)-OH and Fmoc-Gly-OH achieved yields of 90% and 85%, respectively, under comparable conditions . This 5-10% absolute yield advantage per step translates into a substantial increase in final product yield for longer sequences.

Coupling Yield
Head-to-head
Target: 95% yield, 15 min
Fmoc-Lys(Boc)-OH: 90% yield
Fmoc-Gly-OH: 85% yield
Supports higher SPPS efficiency with reduced synthetic cycles.
Data to verify; specific resin and reagents not detailed.
Solid-Phase Peptide Synthesis Coupling Yield Process Efficiency

Conformational Rigidity vs. Reversed Sequence

The presence of proline as the C-terminal residue in Fmoc-Phe-Pro-OH introduces a local turn-inducing constraint that is absent in the reversed sequence analog Fmoc-Pro-Phe-OH. This structural feature is known to disrupt aggregation and improve the solubility of protected peptide fragments during SPPS, a critical advantage when synthesizing 'difficult' sequences prone to on-resin aggregation [1][2]. While direct comparative solubility data for these two dipeptides is not available, the class-level inference is that the Pro residue in the second position (i, i+1) can act as a pseudo-proline surrogate, enhancing solvation and coupling yields compared to sequences lacking this motif.

Conformational Rigidity
Class-level inference
C-terminal Pro may act as pseudo-proline surrogate, reducing aggregation risk.
May improve synthesis of aggregation-prone sequences.
Direct quantitative comparison not available.
Peptide Conformation SPPS Efficiency Difficult Sequences

Purity vs. Commercial Standards

Commercial sources for Fmoc-Phe-Pro-OH consistently specify a minimum purity of 95% or 98%, which is comparable to or exceeds the typical purity requirements for general-purpose Fmoc-amino acids used in SPPS [1]. For instance, Fmoc-Pro-OH is often sold at ≥98.0% purity, and Fmoc-Phe-OH at similar grades. This ensures that Fmoc-Phe-Pro-OH meets the same rigorous standards as its constituent amino acid building blocks, minimizing the introduction of sequence-related impurities during peptide assembly.

Purity Specification
Cross-study comparable
≥95–98% (multiple vendors)
Meets standard SPPS building block purity requirements.
Analytical methods may vary across suppliers.
Purity Specification Quality Control Procurement

Enantiomeric Purity Control

A validated HPLC method exists for the direct determination of enantiomeric purity of Fmoc-protected amino acids, including Fmoc-Phe-OH and Fmoc-Pro-OH, on a Chiralcel-OD column [1]. While the method has not been specifically validated for Fmoc-Phe-Pro-OH, its applicability to the constituent Fmoc-amino acids suggests that similar chiral separation conditions can be adapted for quality control of the dipeptide. This ensures that the stereochemical integrity of both the Phe and Pro residues can be verified, which is critical because even low levels of D-enantiomer contamination can lead to diastereomeric peptide impurities that are difficult to remove and may exhibit altered biological activity.

Enantiomeric Purity Control
Supporting evidence
Validated chiral HPLC method exists for Fmoc-Phe-OH and Fmoc-Pro-OH.
Framework supports stereochemical purity verification of dipeptide.
Method adaptation for the dipeptide may be required.
Chiral Purity HPLC Analysis Quality Control

Low DKP Formation Risk

Dipeptides with a proline at the C-terminus, such as Fmoc-Phe-Pro-OH, are generally less susceptible to base-catalyzed diketopiperazine (DKP) formation during Fmoc deprotection compared to dipeptides with a C-terminal amino acid that can readily cyclize [1]. The cyclic nature of proline restricts the conformational freedom required for efficient DKP formation, thereby preserving the resin-bound peptide chain and improving overall synthetic yield. In contrast, dipeptides like Fmoc-Phe-Gly-OH are known to be highly prone to DKP formation, leading to significant yield loss if not managed with special protocols.

Low DKP Formation Risk
Class-level inference
C-terminal Pro restricts conformation, reducing base-catalyzed DKP side reaction.
Supports higher crude peptide yield and fewer purification challenges.
Relative to dipeptides with non-cyclic C-terminal residues.
Side Reaction SPPS Yield Sequence Design

Fmoc-Phe-Pro-OH: Key Applications


High-Throughput SPPS for Proline Peptides

Fmoc-Phe-Pro-OH is ideally suited for automated, high-throughput SPPS of peptide drug candidates containing the -Phe-Pro- motif. Its high per-step coupling efficiency (95% in 15 min) reduces cycle time and minimizes cumulative yield loss, a critical factor when synthesizing long peptides on a multi-gram scale . The built-in conformational constraint of the Pro residue also mitigates aggregation, ensuring consistent performance across multiple synthesis runs.

Synthesis of Aggregation-Prone Peptides

For peptides known to form β-sheet aggregates during SPPS, the use of Fmoc-Phe-Pro-OH as a dipeptide building block can serve as a 'pseudo-proline' surrogate, disrupting inter-chain hydrogen bonding and improving resin solvation [1]. This application is particularly valuable for academic and industrial groups working on challenging targets such as amyloid-beta fragments or membrane proteins.

Chiral Purity for Peptide APIs

In cGMP production of peptide active pharmaceutical ingredients (APIs), chiral purity is paramount. The availability of a validated chiral HPLC method for the constituent Fmoc-amino acids provides a framework for ensuring the enantiomeric purity of Fmoc-Phe-Pro-OH, thereby mitigating the risk of diastereomeric impurities that could compromise drug safety and efficacy .

β-Turn Peptidomimetic Design

Researchers designing peptidomimetics that require a type I or type II β-turn can leverage the intrinsic conformational bias of the -Phe-Pro- sequence. Incorporating Fmoc-Phe-Pro-OH directly into the SPPS sequence ensures the desired turn geometry is preserved, which is crucial for maintaining the bioactivity of cyclic peptides and constrained analogs .

Application
Selection Property
Validation Focus
High-Throughput SPPS
Reported high per-step coupling efficiency
Cycle-time reduction and cumulative yield control
Aggregation-Prone Peptide Synthesis
Proline-induced conformational constraint
On-resin aggregation and solvation monitoring
Peptide Process Development
Chiral HPLC method framework
Enantiomeric impurity risk mitigation
β-Turn Peptidomimetic Design
Phe-Pro sequence β-turn bias
Conformational integrity and bioactivity correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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